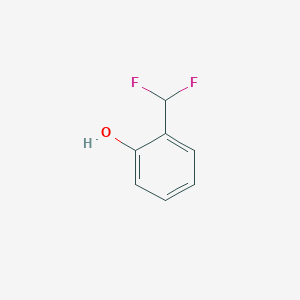

2-(Difluoromethyl)phenol

Description

BenchChem offers high-quality 2-(Difluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLLINTVUSKCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612759 | |

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271249-71-9 | |

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characteristics of 2-(Difluoromethyl)phenol: A Technical Guide for Medicinal Chemistry and Drug Development

Introduction & Structural Rationale

In modern drug development, the strategic fluorination of small molecules is a cornerstone technique for optimizing pharmacokinetics and target engagement. As a Senior Application Scientist, I frequently utilize 2-(Difluoromethyl)phenol (CAS: 271249-71-9) as a highly versatile building block. The placement of a difluoromethyl ( −CF2H ) group at the ortho position of a phenol ring fundamentally alters the electronic, steric, and metabolic landscape of the molecule.

The −CF2H group serves as a premier bioisostere for hydroxyl, thiol, and amine functionalities. Unlike the fully fluorinated trifluoromethyl ( −CF3 ) group, the difluoromethyl motif retains an acidic proton, allowing it to act as a lipophilic hydrogen bond donor. This subtle difference provides medicinal chemists with a powerful tool to enhance membrane permeability and metabolic stability while unlocking unique binding conformations within target active sites.

Core Physicochemical Properties

The introduction of the −CF2H group imparts a unique set of physicochemical characteristics to the phenol scaffold. The quantitative data for 2-(Difluoromethyl)phenol is summarized in the table below, based on predictive models and chemical databases [1].

| Property | Value |

| Chemical Name | 2-(Difluoromethyl)phenol |

| CAS Registry Number | [2] |

| Molecular Formula | C7H6F2O |

| Molar Mass | 144.12 g/mol |

| Density | 1.244 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 193.9 ± 30.0 °C (Predicted) |

| pKa | 8.65 ± 0.35 (Predicted) [1] |

Causality of Physicochemical Shifts

-

pKa Modulation: The unsubstituted phenol has a pKa of ~9.95. The strong electron-withdrawing nature of the −CF2H group (driven by the inductive effect of the highly electronegative fluorine atoms) stabilizes the phenoxide anion. This lowers the pKa to approximately 8.65, a shift that is critical for optimizing the physiological pH partitioning and oral bioavailability of the parent drug.

-

Lipophilicity and Permeability: The −CF2H group is significantly more lipophilic than a standard hydroxyl or methyl group. It increases the overall logP of the scaffold, which directly translates to enhanced passive membrane permeability [3].

-

Intramolecular Hydrogen Bonding: At the ortho position, the −CF2H group can participate in intramolecular hydrogen bonding with the phenolic oxygen. This interaction masks the polarity of the molecule during transit across lipid bilayers and locks the molecule into a specific, rigid bioactive conformation.

Pharmacological impact and logical relationships of the -CF2H group on the phenol scaffold.

Experimental Methodology: Synthesis Workflow

Direct deoxyfluorination of salicylaldehyde with fluorinating agents often leads to complex product mixtures because the unprotected phenolic hydroxyl group can react competitively. To ensure a high-yielding, self-validating system, a rigorous three-step protocol (Protection, Deoxyfluorination, Deprotection) is required.

Step-by-Step Protocol

Step 1: Phenol Protection (Benzylation)

-

Procedure: Dissolve salicylaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add K2CO3 (1.5 eq) as a base and benzyl bromide (1.1 eq). Stir the mixture at room temperature for 4 hours.

-

Causality: Benzyl protection is chosen because it is robust against the harsh, acidic conditions of subsequent fluorination but easily removed via neutral hydrogenolysis.

-

Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) system. The complete disappearance of the highly fluorescent starting material indicates reaction completion. Perform an aqueous workup and purify via silica gel chromatography to isolate 2-(benzyloxy)benzaldehyde.

Step 2: Deoxyfluorination with DAST

-

Procedure: Dissolve 2-(benzyloxy)benzaldehyde (1.0 eq) in anhydrous dichloromethane ( CH2Cl2 ) under a strict argon atmosphere. Cool the reaction flask to 0 °C. Add Diethylaminosulfur trifluoride (DAST) (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: DAST selectively converts the carbonyl oxygen of the aldehyde into a gem-difluoro group. The low initial temperature mitigates exothermic degradation, while the argon atmosphere prevents the rapid hydrolysis of DAST by ambient moisture.

-

Validation: Quench the reaction carefully with saturated aqueous NaHCO3 at 0 °C to neutralize generated HF. Extract with CH2Cl2 . The 19F NMR spectrum of the crude mixture must show a characteristic doublet around -115 ppm, confirming the coupling between the fluorine atoms and the −CF2H proton.

Step 3: Deprotection (Hydrogenolysis)

-

Procedure: Dissolve the fluorinated intermediate in methanol (MeOH). Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge the flask and stir under a hydrogen atmosphere ( H2 , 1 atm) for 6 hours.

-

Validation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Evaporate the solvent in vacuo to yield pure 2-(Difluoromethyl)phenol. The 1H NMR spectrum will confirm success via the reappearance of the phenolic −OH peak and the characteristic broad triplet of the −CF2H proton (typically observed around 6.5–7.0 ppm with a large coupling constant, J≈55 Hz).

Step-by-step synthesis workflow for 2-(Difluoromethyl)phenol via DAST deoxyfluorination.

Mechanistic Insights & Pharmacological Impact

The incorporation of the −CF2H group at the ortho position is a strategic maneuver to block Cytochrome P450 (CYP450)-mediated oxidation [4]. The strong carbon-fluorine bonds (bond dissociation energy ~116 kcal/mol) resist metabolic degradation, effectively extending the half-life of the pharmacophore in vivo.

Furthermore, the unique ability of the −CF2H group to act as a weak hydrogen bond donor allows it to engage in highly specific interactions within enzyme active sites. For instance, in the development of modern kinase inhibitors (e.g., PI3K inhibitors) or phosphodiesterase inhibitors (e.g., PDE4 inhibitors), the −CF2H motif frequently forms critical hydrogen bonds with backbone carbonyls or serine/threonine residues, driving both on-target potency and off-target selectivity [4].

By utilizing 2-(Difluoromethyl)phenol as a starting material, drug development professionals can seamlessly integrate these advanced physicochemical properties into complex molecular architectures, ensuring robust efficacy and superior pharmacokinetic profiles.

References

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Among the arsenal of fluorine-containing moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile and advantageous substituent.[1] Unlike its more common trifluoromethoxy (-OCF₃) and methoxy (-OCH₃) cousins, the -OCF₂H group presents a distinctive blend of properties, most notably acting as a metabolically robust, lipophilic hydrogen bond donor.[1][2] This guide provides a comprehensive analysis of the role of the difluoromethoxy group in drug design, detailing its impact on key drug-like properties, synthetic accessibility, and its successful application in approved therapeutics.

The Unique Physicochemical Profile of the Difluoromethoxy Group

The utility of the difluoromethoxy group stems from a delicate balance of electronic, steric, and hydrogen-bonding properties that can be leveraged to solve common challenges in lead optimization.

Lipophilicity and Conformational Effects

The -OCF₂H group moderately increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group.[1] This controlled modulation is critical for enhancing membrane permeability without introducing excessive lipophilicity, which can lead to poor solubility, increased metabolic liability, and off-target effects.[1][3]

A defining characteristic of the difluoromethoxy group when attached to an aromatic ring is its conformational preference. While a methoxy group favors a planar conformation to maximize conjugation of the oxygen's lone pairs with the aromatic system, the -OCF₂H group typically adopts an orthogonal (out-of-plane) conformation.[3][4] This is due to stabilizing anomeric hyperconjugation effects (nO → σ*C–F) that outweigh the benefits of aromatic conjugation.[3][5] This conformational control can be exploited to alter the three-dimensional shape of a molecule, potentially improving its fit within a target binding pocket.[5][6]

Caption: Conformational difference between methoxy and difluoromethoxy groups.

Electronic Nature and Hydrogen Bonding Capability

With a Hammett σp constant of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[1][7] However, its most compelling feature is the acidity of its hydrogen atom, which allows it to function as a competent hydrogen bond donor.[1][4] This is a rare and valuable property for a lipophilic group.[1] The hydrogen bond acidity parameter (A) for the difluoromethyl group is in the range of 0.085–0.126, which is comparable to that of thiophenols and anilines, though weaker than alcohols.[1][8] This enables the -OCF₂H group to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, allowing for the preservation of critical hydrogen bond interactions with a biological target while simultaneously enhancing metabolic stability.[2][8][9]

Table 1: Comparative Physicochemical Properties of Key Substituents

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | Hydrogen Bond Donor Capacity (Acidity, A) |

|---|---|---|---|

| -OCH₃ | -0.02 | -0.27 | No (Acceptor only) |

| -OCF₂H | +0.45 (approx.) | +0.14 | Yes (0.085 - 0.126)[1][8] |

| -OCF₃ | +1.04[10] | +0.35 | No |

| -OH | -0.67 | -0.37 | Yes (Strong) |

| -SH | +0.39 | +0.15 | Yes (Moderate)[8] |

Pharmacokinetic Modulation: Enhancing Drug-like Properties

A primary driver for incorporating the difluoromethoxy group is the strategic enhancement of a drug's metabolic stability and overall pharmacokinetic profile.

Fortifying Metabolic Hotspots

The carbon-fluorine bond is exceptionally strong (BDE ~110 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[10][11] Methoxy groups are common metabolic "hotspots," susceptible to oxidative O-demethylation to form phenols, which are then rapidly conjugated and cleared.[1][7] Replacing a labile methoxy group with a difluoromethoxy group effectively blocks this metabolic pathway, which can significantly increase a drug's half-life, improve its oral bioavailability, and lower the required therapeutic dose.[1][7][12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sioc.cas.cn [sioc.cas.cn]

metabolic stability of aryl difluoromethyl ethers

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, enabling the precise tuning of a drug candidate's pharmacokinetic profile. Among fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a privileged structural moiety. Acting as a lipophilic hydrogen bond donor and a robust bioisostere for methoxy (-OCH₃) and hydroxyl (-OH) groups, the -OCF₂H group imparts unique physicochemical properties that dramatically enhance metabolic stability 1. This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for evaluating the .

Mechanistic Rationale: Evading CYP450-Mediated O-Dealkylation

A primary liability of aryl methyl ethers in drug discovery is their rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. The canonical pathway for O-dealkylation involves a Hydrogen Atom Transfer (HAT) from the methoxy group to the high-valent iron-oxo species (Compound I) of the CYP enzyme. This is followed by an oxygen rebound step to form an unstable hemiacetal, which spontaneously cleaves into a phenol and formaldehyde 2.

Substituting the methoxy group with a difluoromethoxy group disrupts this metabolic pathway through two distinct physical organic mechanisms:

-

Bond Dissociation Energy (BDE): The introduction of highly electronegative fluorine atoms strengthens the adjacent C-H bond. The energy required for the initial HAT step is significantly increased, creating a kinetic bottleneck that suppresses metabolism 2.

-

Inductive Electron Withdrawal: Fluorine exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the ether oxygen. This limits the ability of the oxygen lone pairs to stabilize the adjacent carbon-centered radical transition state, further depressing the catalytic efficiency ( kcat ) of the CYP enzyme.

Divergent CYP450 metabolic pathways of aryl methyl ethers versus aryl difluoromethyl ethers.

Physicochemical Profiling: The Bioisosteric Advantage

The difluoromethoxy group occupies a unique "Goldilocks" zone between the metabolically labile methoxy group and the highly lipophilic, strongly electron-withdrawing trifluoromethoxy (-OCF₃) group. Crucially, the polarized C-H bond in -OCF₂H allows it to act as a weak, lipophilic hydrogen bond donor—a rare property that can improve target binding affinity while maintaining metabolic robustness 3.

Table 1: Comparative Physicochemical Properties of Aryl Ethers

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hammett Constant ( σp ) | -0.27 (Electron Donating) | +0.14 (Weakly Withdrawing) | +0.35 (Strongly Withdrawing) |

| Lipophilicity ( ΔlogP ) | ~0.0 | +0.4 | +1.0 |

| Hydrogen Bond Donor | No | Yes (Weak) | No |

| CYP450 Metabolic Liability | High (Rapid O-dealkylation) | Low (Metabolically Stable) | Very Low |

Data synthesized from comparative analyses of fluorinated bioisosteres 1, 4.

Experimental Methodologies: Synthesis & Metabolic Validation

To rigorously evaluate the , scientists must employ self-validating experimental workflows. Below are the standard operating procedures for synthesizing the moiety and quantifying its intrinsic clearance.

Protocol A: Synthesis of Aryl Difluoromethyl Ethers via Difluorocarbene

Causality Check: Traditional difluoromethylation requires harsh, ozone-depleting gases (e.g., Chlorodifluoromethane). This protocol utilizes sodium chlorodifluoroacetate, which thermally decarboxylates under mild basic conditions to generate the reactive difluorocarbene intermediate in situ, ensuring a safer, highly scalable, and environmentally conscious reaction 1.

Step-by-Step Methodology:

-

Preparation: Dissolve the starting phenol (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Deprotonation: Add anhydrous potassium carbonate ( K2CO3 , 2.0 equivalents) to the solution. Rationale: The base deprotonates the phenol to form a highly nucleophilic phenoxide ion.

-

Carbene Generation: Add sodium chlorodifluoroacetate (2.5 equivalents) to the mixture.

-

Heating: Heat the reaction mixture to 90–100 °C for 4–6 hours. Rationale: Thermal activation is required to drive the decarboxylation of the acetate, releasing CO2 and generating the electrophilic difluorocarbene ( :CF2 ).

-

Quenching & Extraction: Cool the reaction to room temperature, quench with distilled water, and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Check: To accurately predict in vivo hepatic clearance, the in vitro assay must operate under pseudo-first-order kinetics. This is achieved by keeping the substrate concentration (1 µM) significantly below the anticipated Michaelis-Menten constant ( Km ) and controlling the protein concentration (0.5 mg/mL) to minimize non-specific binding artifacts. The protocol is self-validating via the inclusion of a known labile positive control and an internal standard (IS).

Step-by-Step Methodology:

-

Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .

-

Substrate Addition: Spike the test compound (aryl difluoromethyl ether) into the microsomal suspension to a final concentration of 1 µM. Self-Validation: Include a known metabolically labile positive control (e.g., Verapamil or Dextromethorphan) in a parallel incubation to validate enzyme activity.

-

Pre-Incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the metabolic reaction by adding a regenerating system of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) to a final concentration of 1 mM. Rationale: NADPH is the obligate electron donor for CYP450 catalytic cycles.

-

Kinetic Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS). Rationale: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

-

Sample Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

-

Quantification: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

-

Data Analysis: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ). Calculate the intrinsic clearance ( CLint ) using the formula: CLint=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Case Studies in Drug Optimization

The strategic replacement of an aryl methyl ether with a difluoromethyl ether has rescued numerous drug discovery programs from premature termination due to poor pharmacokinetics:

-

Griseofulvin Analogues: In efforts to improve the modest microsomal stability of the natural product griseofulvin, researchers converted the aryl methyl ethers at metabolic hotspots into aryl difluoromethyl ethers. This modification successfully blocked site-specific CYP450 oxidation, extending the in vitro metabolic half-life while maintaining the compound's antiproliferative efficacy 5.

-

Roflumilast & Pantoprazole: The approved PDE4 inhibitor Roflumilast and the proton-pump inhibitor Pantoprazole both utilize a difluoromethoxy group. The moiety not only resists the rapid O-dealkylation that plagued earlier generation inhibitors but also provides optimal lipophilicity for cellular penetration and target engagement.

Conclusion

The aryl difluoromethyl ether is far more than a simple structural variation; it is a precision-engineered solution to the pervasive challenge of oxidative metabolic liability. By understanding the physical organic chemistry underlying CYP450 catalysis—specifically the interplay of bond dissociation energies and inductive electron withdrawal—medicinal chemists can rationally deploy the -OCF₂H group to optimize pharmacokinetic profiles. When coupled with rigorous, self-validating in vitro assays, this bioisosteric strategy accelerates the development of robust, orally bioavailable therapeutics.

References

-

BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem. 1

-

ResearchGate. The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. 3

-

BenchChem. A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development. BenchChem. 4

-

ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2

-

CORE. Strategies for improving the solubility and metabolic stability of griseofulvin analogues. CORE. 5

Sources

The Electronic Architecture of the Difluoromethyl (-CF2H) Group on Phenolic Scaffolds: A Technical Guide for Rational Drug Design

Abstract In modern medicinal chemistry, the precise modulation of a drug candidate's physicochemical properties is paramount. The difluoromethyl group (-CF2H) has emerged as a highly privileged structural motif, acting as a unique bioisostere for hydroxyl (-OH), thiol (-SH), and methyl (-CH3) groups. When appended to a phenol ring, the -CF2H group exerts profound electronic effects that fundamentally alter the molecule's acidity, lipophilicity, and intermolecular interaction profile. This whitepaper provides an in-depth mechanistic analysis of the electronic effects of the -CF2H group on phenolic scaffolds, supported by self-validating experimental protocols for quantifying these properties.

The Electronic Profile: Inductive Pull and Resonance Neutrality

The physicochemical behavior of a substituted phenol is dictated by the delicate balance of inductive (σ_I) and resonance (σ_R) effects exerted by its substituents. The -CF2H group is characterized by a highly polarized carbon-fluorine architecture. Because the sp3-hybridized carbon cannot participate in direct π-conjugation with the aromatic ring, its resonance contribution is negligible (σ_R = 0.03)[1].

However, the high electronegativity of the two fluorine atoms creates a powerful electron-withdrawing inductive effect (σ_I = 0.29)[1]. This strong -I effect pulls electron density away from the aromatic ring through the σ-bond framework. When positioned ortho or para to the phenolic hydroxyl group, this inductive withdrawal stabilizes the resulting phenoxide anion, thereby lowering the pKa of the phenol and increasing its acidity[2].

Logical flow of -CF2H electronic effects on phenol physicochemical properties.

Data Synthesis: Electronic Parameters

To contextualize the -CF2H group, we must compare its Hammett constants against standard functionalities. The data illustrates that -CF2H bridges the gap between the purely electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group.

Table 1: Hammett Constants and Electronic Parameters

| Substituent | Inductive Constant (σ_I) | Resonance Constant (σ_R) | Electronic Nature |

|---|---|---|---|

| -CH3 | -0.01 | -0.10 | Electron Donating |

| -CF2H | 0.29 | 0.03 | Strongly Inductive, Weakly Resonance Withdrawing |

| -CF3 | 0.39 | 0.10 | Strongly Withdrawing |

| -OH | 0.25 | -0.43 | Inductive Withdrawing, Strong Resonance Donating |

Note: Values derived from comparative electronic parameter studies[1].

The "Lipophilic Hydrogen Bond Donor" Paradigm

Perhaps the most critical consequence of the -CF2H group's electronic structure is its ability to act as a hydrogen bond donor[3]. The intense inductive pull of the gem-difluoro moiety strips electron density from the adjacent carbon, which in turn highly polarizes the remaining C-H bond[4]. This leaves the hydrogen atom with a partial positive charge (δ+), rendering it capable of interacting with electron-rich H-bond acceptors (e.g., oxygen or nitrogen atoms in a protein binding pocket)[3].

Unlike traditional hydrogen bond donors like -OH or -NH2, which incur a high desolvation penalty due to their polarity, the -CF2H group maintains a high degree of lipophilicity[5]. This dual nature—capable of directional hydrogen bonding while remaining lipophilic—makes it an exceptional bioisostere for optimizing both target affinity and membrane permeability[4][5].

Table 2: Hydrogen Bond Acidity ([A] Parameter)

| Compound / Motif | Hydrogen Bond Acidity [A] | Donor Classification |

|---|---|---|

| Ar-CF2H | ~0.10 | Moderate Lipophilic Donor |

| Ar-SCF2H | ~0.10 | Moderate Lipophilic Donor |

| Thiophenol (Ph-SH) | 0.12 | Moderate Donor |

| Aniline (Ph-NH2) | 0.07 | Weak/Moderate Donor |

| Ar-CH3 | < 0.01 | Non-Donor |

Note: [A] values demonstrate that -CF2H is a competent H-bond donor on par with thiophenols and anilines[4][5].

Conformational Locking via Intramolecular H-Bonding

When a -CF2H group is positioned ortho to a phenolic -OH (or other acceptors like -NO2), the polarized C-H bond can engage in intramolecular hydrogen bonding[3][4]. This interaction restricts bond rotation, effectively locking the molecule into a preferred conformation. For example, in 1-(difluoromethyl)-2-nitrobenzene, the conformer stabilized by this intramolecular H-bond is 4.3 kcal/mol lower in energy than its non-interacting counterpart[4]. In drug design, pre-organizing a molecule into its bioactive conformation via such electronic effects drastically reduces the entropic penalty upon target binding.

Self-Validating Experimental Methodologies

To rigorously quantify the electronic and physicochemical impacts of the -CF2H group on a phenol ring, application scientists rely on two foundational protocols: Potentiometric Titration for pKa, and Abraham’s NMR Method for H-bond acidity.

Protocol 1: Determination of Phenolic pKa via Potentiometric Titration

The electron-withdrawing nature of -CF2H lowers the pKa of the phenol. This protocol ensures precise measurement by controlling ionic strength and solubility[6].

-

Solution Preparation: Dissolve the -CF2H substituted phenol to a final concentration of 1 mM in a co-solvent mixture (e.g., water-methanol). Causality: Methanol is required to solubilize the highly lipophilic -CF2H moiety, preventing precipitation during the assay.

-

Ionic Strength Control: Add KCl to achieve a 0.15 M background electrolyte concentration. Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable, allowing concentration to serve as a reliable proxy for thermodynamic activity.

-

Baseline Acidification: Titrate the solution with 0.1 M HCl until the pH reaches 1.8–2.0. Causality: This guarantees the phenolic hydroxyl is fully protonated prior to the measurement phase.

-

Titration: Incrementally add standardized 0.1 M NaOH. Record the pH only after the reading stabilizes. Causality: Allowing the system to reach thermodynamic equilibrium after each addition prevents kinetic lag in the glass electrode response.

-

Data Analysis: Plot the titration curve (pH vs. Volume of NaOH) and determine the pKa at the half-equivalence point. Perform in triplicate to validate reproducibility.

Protocol 2: Quantification of H-Bond Acidity via Abraham’s NMR Method

This method isolates the specific H-bond donating capacity of the highly polarized CF2H proton by comparing its chemical shift in interacting vs. non-interacting environments[4].

Workflow for quantifying hydrogen bond acidity via Abraham's NMR method.

-

Sample Preparation: Prepare two separate 50 mM solutions of the target Ar-CF2H compound: one in deuterated chloroform (CDCl3) and one in deuterated dimethyl sulfoxide (DMSO-d6).

-

NMR Acquisition: Acquire 1H NMR spectra for both samples at a strictly controlled temperature (e.g., 298 K). Causality: Hydrogen bonding is an exothermic process and highly sensitive to temperature fluctuations; strict thermal control prevents baseline drift.

-

Chemical Shift Analysis: Identify the resonance peak of the CF2H proton (typically between 6.7–6.9 ppm)[7]. Calculate the difference in chemical shift: Δδ = δ(DMSO-d6) - δ(CDCl3). Causality: CDCl3 acts as a non-interacting baseline, whereas DMSO-d6 acts as a strong H-bond acceptor. The resulting deshielding (Δδ) is directly proportional to the strength of the H-bond formed.

-

Parameter Derivation: Calculate the hydrogen bond acidity parameter [A] using Abraham's linear equation: [A] = 0.0065 + 0.133(Δδ)[4].

Conclusion

The difluoromethyl group is far more than a simple steric placeholder. Through its potent inductive electron-withdrawing capacity and minimal resonance interference, it fundamentally rewires the electronic landscape of phenolic rings. By polarizing the C-H bond, it unlocks the rare property of lipophilic hydrogen bond donation—allowing medicinal chemists to simultaneously optimize target binding affinity, lock bioactive conformations, and maintain the lipophilicity required for cellular permeability.

References

- A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development Source: Benchchem URL

- Source: Chemical Society Reviews (RSC Publishing)

- Source: PMC (NIH)

- The Difluoromethyl Bioisoster: Examining the "Lipophilic Hydrogen Bond Donor" Concept Source: ResearchGate URL

- METABOLISM OF FLUORINE-CONTAINING DRUGS Source: Annual Reviews URL

- Source: OSTI.

- (PDF)

Sources

- 1. researchgate.net [researchgate.net]

- 2. annualreviews.org [annualreviews.org]

- 3. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. osti.gov [osti.gov]

2-(Difluoromethyl)phenol: Synthesis, Reactivity, and Applications in Activity-Based Profiling

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoromethyl (–CF₂H) group acts as a lipophilic bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor. This whitepaper provides an in-depth technical examination of 2-(difluoromethyl)phenol . We explore the fundamental synthetic strategies required to construct this specific ortho-substituted architecture, dissect its unique reactivity—specifically its role as a precursor to reactive ortho-quinone methides (o-QMs)—and outline its broader context within the field of phenol difluoromethylation.

Structural Significance and the Quinone Methide Pathway

Unlike simple fluorinated aromatics, 2-(difluoromethyl)phenol possesses a latent, highly specific reactivity profile. When the phenolic oxygen is masked as a prodrug (e.g., a phosphate ester or a glycoside), the molecule remains stable. However, upon enzymatic cleavage of the masking group, the resulting phenoxide intermediate undergoes a spontaneous elimination of a fluoride ion (F⁻). This elimination generates a highly electrophilic ortho-quinone methide (o-QM) .

This o-QM acts as a "suicide substrate" or activity-based probe (ABP). It rapidly reacts with active-site nucleophiles (such as the hydroxyl group of a catalytic serine or the imidazole ring of a histidine), forming a covalent adduct that irreversibly inhibits or tags the enzyme .

Fig 1: Mechanism of suicide inhibition via ortho-quinone methide generation.

Synthetic Strategies for 2-(Difluoromethyl)phenol

The direct fluorination of salicylaldehyde (2-hydroxybenzaldehyde) using deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) is historically problematic. The unprotected phenolic hydroxyl group reacts violently with DAST, leading to fluorosulfite esters and complex decomposition mixtures. Therefore, a robust synthesis requires a protection-fluorination-deprotection sequence.

Quantitative Comparison of Deoxofluorinating Agents

Selecting the right fluorinating agent is critical for maximizing yield and minimizing hazardous byproducts.

Table 1: Comparison of Reagents for Aldehyde Deoxofluorination

| Fluorinating Agent | Thermal Stability | Handling & Toxicity | Typical Yield (%) | Mechanistic Byproducts |

| DAST | Low (<50 °C) | Liquid; Fumes; Highly reactive | 60–75 | Elimination alkenes |

| Deoxo-Fluor | Moderate (<80 °C) | Liquid; Less explosive | 65–80 | Minimal |

| XtalFluor-E | High (>100 °C) | Solid; Bench-stable | 70–85 | Requires exogenous F⁻ |

Experimental Protocol 1: Synthesis of 2-(Difluoromethyl)phenol via DAST

This protocol outlines a self-validating, three-step synthesis ensuring high fidelity of the –CF₂H installation.

Step 1: Phenol Protection (MOM Ether Formation)

-

Reagents: Salicylaldehyde (1.0 eq), Chloromethyl methyl ether (MOM-Cl) (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), anhydrous Dichloromethane (DCM).

-

Procedure: Dissolve salicylaldehyde in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C. Add DIPEA dropwise, followed by the slow, dropwise addition of MOM-Cl. Allow the mixture to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Causality: The MOM group is chosen because it is stable to the nucleophilic fluoride generated in the next step, yet easily removed under mildly acidic conditions that will not hydrolyze the new –CF₂H group.

Step 2: Deoxofluorination

-

Reagents: 2-(methoxymethoxy)benzaldehyde (1.0 eq), DAST (2.0 eq), anhydrous DCM.

-

Procedure: In a flame-dried flask under N₂, dissolve the protected aldehyde in anhydrous DCM and cool to 0 °C. Add DAST dropwise via syringe. Stir the reaction for 12 hours, allowing it to slowly reach room temperature. Caution: Carefully quench by transferring the mixture dropwise into ice-cold saturated NaHCO₃ to neutralize HF gas. Extract with DCM, wash with brine, dry, and concentrate.

-

Causality: The low temperature controls the initial exothermic attack of the sulfur on the carbonyl oxygen. DAST converts the C=O double bond into a gem-difluoro group.

-

Self-Validation: Analyze the intermediate via ¹⁹F NMR. A successful reaction is confirmed by a distinctive doublet around -110 to -115 ppm with a large geminal coupling constant (J ≈ 55 Hz).

Step 3: Deprotection

-

Reagents: 1-(difluoromethyl)-2-(methoxymethoxy)benzene, 3M HCl in Methanol.

-

Procedure: Dissolve the fluorinated intermediate in methanol. Add 3M HCl and stir at 50 °C for 2 hours. Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate. Purify by column chromatography to yield 2-(difluoromethyl)phenol.

-

Causality: Acidic hydrolysis selectively cleaves the MOM acetal. The –CF₂H group is highly stable to these acidic conditions, ensuring the free phenol is released without defluorination.

Fig 2: Step-by-step synthetic workflow for 2-(difluoromethyl)phenol.

Applications in Chemical Biology and Drug Delivery

The unique unmasking mechanism of 2-(difluoromethyl)phenol has been heavily leveraged in the design of prodrugs and diagnostic tools. By attaching a specific recognition sequence (such as a phosphate for alkaline phosphatase or a galactose for β-galactosidase) to the phenolic oxygen, researchers create highly targeted probes.

When the target enzyme cleaves the recognition sequence, the o-QM is generated directly in the active site. Because the o-QM is highly reactive and short-lived, it cannot diffuse away from the target site. This prevents off-target toxicity and ensures spatial resolution in fluorescent imaging. This concept has been successfully utilized in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and the isolation of catalytic antibodies .

Related Reactivity: O-Difluoromethylation of Phenols

While the synthesis of 2-(difluoromethyl)phenol focuses on installing the –CF₂H group on the aromatic ring, a highly related and ubiquitous transformation in drug development is the O-difluoromethylation of phenols to form aryl difluoromethyl ethers (Ar-O-CF₂H).

This transformation relies on the generation of a difluorocarbene (:CF₂) intermediate. Historically, ozone-depleting gases like Freon-22 were used, but modern protocols utilize bench-stable, environmentally friendly reagents such as sodium chlorodifluoroacetate or difluorobromoacetic acid under photoredox conditions .

Table 2: Chemoselectivity of Difluorocarbene Trapping

| Nucleophile | Reactivity Order | Typical Product | Reaction Condition |

| Thiophenol (ArSH) | Highest | ArS-CF₂H | Base, RT to 50 °C |

| Phenol (ArOH) | High | ArO-CF₂H | Base, 50 °C to 100 °C |

| Aliphatic Alcohol | Moderate | RO-CF₂H | Strong Base, >100 °C |

Experimental Protocol 2: General O-Difluoromethylation

-

Reagents: Phenol (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq), Cs₂CO₃ (1.5 eq), DMF/H₂O (10:1).

-

Procedure: Charge a Schlenk flask with the phenol and Cs₂CO₃. Evacuate and backfill with N₂. Add DMF and water, then degas the solvent. Add sodium chlorodifluoroacetate in one portion. Heat the mixture to 100 °C for 4 hours. Cool to room temperature, dilute with water, and extract with hexanes/ethyl acetate.

-

Causality: Heating sodium chlorodifluoroacetate induces decarboxylation and loss of chloride, generating the electrophilic difluorocarbene. The base deprotonates the phenol, making it a strong enough nucleophile to trap the carbene. Water acts as a crucial co-solvent to solubilize the inorganic salts, preventing the reaction from stalling.

Conclusion

2-(Difluoromethyl)phenol represents a masterclass in latent chemical reactivity. Its synthesis requires careful orchestration of protecting group chemistry and deoxofluorination, but the resulting architecture serves as a powerful engine for activity-based profiling and targeted drug delivery. Whether utilizing the ring-substituted difluoromethyl group for quinone methide generation or exploring the related O-difluoromethylation for bioisosteric drug design, mastering the chemistry of fluorinated phenols is essential for modern chemical biologists and medicinal chemists.

References

-

Self-Immobilizing Quinone Methides for the Fluorescent Sensing of Enzyme Activity Source: MDPI Sensors URL:[Link]

-

Passive and catalytic antibodies and drug delivery Source: Pure and Applied Chemistry (via ResearchGate) URL:[Link]

-

Difluoromethylation of Phenols Source: Organic Syntheses URL:[Link]

-

Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols Source: Organic Letters (ACS Publications) URL:[Link]

The 2-(Difluoromethyl)phenol Pharmacophore: From Bioisosterism to Activity-Based Suicide Substrates in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. While the trifluoromethyl (–CF₃) group is traditionally leveraged for metabolic stability and lipophilicity, the difluoromethyl (–CF₂H) group has emerged as a structurally unique and highly versatile motif[1]. Specifically, 2-(difluoromethyl)phenol and its derivatives have transitioned from niche intermediates to critical components in advanced drug discovery.

As a Senior Application Scientist, I have observed that the utility of the 2-(difluoromethyl)phenol scaffold is twofold. First, the –CF₂H group acts as a privileged bioisostere and a lipophilic hydrogen-bond donor, capable of fine-tuning target binding and conformational geometry[2]. Second, and more importantly for targeted therapeutics and diagnostics, ortho-difluoromethylphenols serve as highly efficient precursors for quinone methide (QM) generation[3]. This reactivity enables the design of "suicide substrates"—activity-based probes and prodrugs that covalently trap target enzymes or nearby proteins upon specific enzymatic unmasking[4].

This whitepaper provides an in-depth mechanistic analysis, validated synthetic workflows, and quantitative structure-activity relationship (SAR) data to guide the application of 2-(difluoromethyl)phenol derivatives in your drug development pipelines.

Mechanistic Rationale: The Dual Nature of the –CF₂H Group

The Lipophilic Hydrogen Bond Donor

Unlike the fully fluorinated –CF₃ group, the highly polarized C–H bond of the –CF₂H group renders it a competent hydrogen bond donor[1]. In the context of 2-(difluoromethyl)phenols, this allows the molecule to act as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups while maintaining a significantly higher lipophilicity profile[2].

The proximity of the –CF₂H group to the phenolic oxygen in the ortho position facilitates strong intramolecular hydrogen bonding. This conformational locking reduces the entropic penalty upon binding to a target receptor, often resulting in enhanced affinity compared to unfluorinated analogs.

Activity-Based Trapping via Quinone Methide Generation

The most transformative application of 2-(difluoromethyl)phenols lies in their use as self-immobilizing suicide substrates[5]. When the phenolic oxygen is "masked" (e.g., by a glycosidic bond such as a glucuronide or sialoside), the molecule is stable and inert. However, upon cleavage by a specific target enzyme (e.g., β-glucuronidase or sialidase), the free phenolate is unmasked.

Due to the ortho positioning of the –CF₂H group, the phenolate undergoes a rapid, spontaneous 1,4-elimination of hydrogen fluoride (HF). This geometric causality generates a highly electrophilic ortho-quinone methide (o-QM) intermediate. Because the o-QM has an extremely short half-life, it cannot diffuse away; instead, it immediately forms a covalent bond with nucleophilic residues (e.g., lysine, cysteine) within the enzyme's active site or on adjacent bystander proteins, permanently trapping the probe at the site of enzymatic activity[3][5].

Fig 1. Enzymatic unmasking and quinone methide trapping mechanism of 2-(difluoromethyl)phenols.

Quantitative Data: Physicochemical Profiling

To understand why 2-(difluoromethyl)phenol is selected over other substituted phenols, we must analyze the quantitative physicochemical parameters. The table below summarizes the properties of the –CF₂H substituent compared to traditional functional groups.

Table 1: Comparative Physicochemical Properties of Phenolic Substituents

| Substituent | Lipophilicity (π) | Hammett Constant (σp) | H-Bond Acidity (A) | Primary Utility in Pharma |

| –OH | -0.67 | -0.37 | 0.60 | Solubilization, Target binding |

| –CH₃ | 0.52 | -0.17 | 0.00 | Steric bulk, Lipophilicity |

| –CF₃ | 0.88 | 0.54 | 0.00 | Metabolic stability, Lipophilicity |

| –CF₂H | 0.36 | 0.32 | 0.085 - 0.126 | Bioisostere, Suicide substrate precursor |

Data synthesized from Abraham's solute NMR analysis and standard medicinal chemistry parameters[2]. Notice that –CF₂H provides a unique balance: it retains hydrogen bond acidity (unlike –CF₃) while offering positive lipophilicity (unlike –OH).

Case Studies in Drug Discovery

PET Imaging Probes for Personalized Prodrug Therapy

A landmark application of this chemistry is the development of the ¹²⁴I-TrapG probe for Positron Emission Tomography (PET) imaging[3]. Beta-glucuronidase (βG) is highly expressed in the microenvironment of necrotic tumors. By conjugating a radioactive ¹²⁴I-tyramine to a difluoromethylphenol beta-glucuronide, researchers created a probe that is selectively activated by βG. Upon cleavage, the resulting quinone methide covalently attaches the ¹²⁴I isotope to the tumor tissue, allowing for precise, whole-body imaging of βG activity to guide personalized prodrug therapies[3].

Sialidase Suicide Inhibitors

Sialidases (neuraminidases) are critical targets for antiviral therapies (e.g., Influenza) and parasitic infections (e.g., Chagas' disease)[4]. To overcome the diffusion of competitive inhibitors, researchers designed macrocycle-based suicide substrates. By tethering sialic acid to a difluoromethylphenol-type aglycone, the inhibitor remains in the active site post-cleavage. The subsequent quinone methide formation irreversibly alkylates a nucleophilic amino acid side chain within the sialidase active site, permanently neutralizing the enzyme[5].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to guarantee reproducibility in your laboratory.

Protocol 1: Late-Stage Difluoromethylation of Phenols

Historically, difluoromethylation required ozone-depleting and highly toxic gases like chlorodifluoromethane (Freon-22)[6]. Modern, scalable synthesis utilizes bench-stable solid reagents such as sodium chlorodifluoroacetate (ClCF₂COONa) or S-(difluoromethyl)sulfonium salts[6][7].

Objective: Synthesize 2-(difluoromethyl)aryl ethers from phenolic precursors.

Step-by-Step Workflow:

-

Preparation: In an oven-dried flask under nitrogen, dissolve the starting phenol (1.0 equiv) in a mixture of DMF and water (typically 9:1 v/v). Causality: The trace water aids in the solubility of the inorganic base and the transition state of the carbene generation.

-

Deprotonation: Add cesium carbonate (Cs₂CO₃, 2.0 equiv) and stir for 15 minutes at room temperature. Causality: Cs₂CO₃ is a mild but bulky base that efficiently deprotonates the phenol to maximize its nucleophilicity without causing unwanted side reactions.

-

Carbene Generation: Add sodium chlorodifluoroacetate (2.5 equiv) in one portion. Heat the reaction mixture to 95 °C. Causality: At elevated temperatures, the ClCF₂COONa undergoes thermal decarboxylation, releasing CO₂ and generating the highly electrophilic difluorocarbene (:CF₂) in situ[6].

-

Trapping: Maintain heating for 4–6 hours. The phenolate nucleophile rapidly traps the transient difluorocarbene.

-

Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated for column chromatography.

Protocol 2: In Vitro Validation of Quinone Methide Trapping

When developing a new 2-(difluoromethyl)phenol-based probe, you must validate that it exclusively forms covalent adducts upon enzymatic activation. This assay is self-validating: without the enzyme, no fluorescence transfer should occur.

Objective: Confirm covalent labeling of proteins by a fluorescently tagged difluoromethylphenol glucuronide (e.g., FITC-TrapG).

Step-by-Step Workflow:

-

Assay Setup: Prepare a reaction mixture in PBS (pH 7.4) containing 10 µM of the FITC-TrapG probe and 1 mg/mL Bovine Serum Albumin (BSA). Causality: BSA acts as an abundant "bystander" nucleophile. Because the o-QM intermediate is highly reactive and short-lived, it will trap the nearest available protein, which in a physiological environment is often albumin.

-

Enzymatic Activation: Add purified E. coli or human β-glucuronidase (100 U/mL) to the mixture. Incubate at 37 °C for 2 hours. Prepare a negative control lacking the enzyme.

-

Denaturation: Terminate the reaction by adding 4x Laemmli sample buffer containing β-mercaptoethanol and boil for 5 minutes. Causality: Boiling under reducing conditions denatures the proteins and breaks all non-covalent interactions. If the probe is only non-covalently bound, it will wash away.

-

SDS-PAGE Validation: Run the samples on a 10% SDS-PAGE gel.

-

Imaging: Before staining with Coomassie blue, image the gel under a fluorescence scanner (FITC channel). Result: A fluorescent band corresponding to the molecular weight of BSA (and the enzyme) will only be visible in the enzyme-treated lane, definitively proving the mechanism-based covalent trapping[3].

Fig 2. Sequential workflow from chemical synthesis to in vivo validation of TrapG probes.

Conclusion

The 2-(difluoromethyl)phenol motif represents a masterclass in rational drug design. By exploiting the unique physicochemical properties of the –CF₂H group, medicinal chemists can achieve superior bioisosterism and precise conformational control. Furthermore, the geometric inevitability of 1,4-elimination upon enzymatic unmasking provides an unparalleled mechanism for activity-based protein profiling, diagnostic PET imaging, and the development of irreversible suicide inhibitors. Integrating this scaffold into your discovery pipeline offers a robust, self-validating pathway to highly targeted therapeutics.

References

- Sialidase Inhibitors with Different Mechanisms Source: NIH / PMC URL

- Difluoromethylation of Phenols Source: Organic Syntheses URL

- Source: Journal of Medicinal Chemistry (ACS)

- Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)

- Difluoromethylation of Phenols (The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept)

- Source: Chemical Society Reviews (RSC Publishing)

- PET imaging of β-glucuronidase activity by an activity-based 124I-trapping probe for the personalized glucuronide prodrug targeted therapy Source: PubMed / NIH URL

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. PET imaging of β-glucuronidase activity by an activity-based 124I-trapping probe for the personalized glucuronide prodrug targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

Strategic Integration of Fluorinated Phenols in Next-Generation Agrochemicals: Synthesis, Mechanisms, and Environmental Fate

Executive Summary

Over the past two decades, the agrochemical industry has undergone a paradigm shift, with fluorinated compounds now accounting for nearly 70% of newly approved active ingredients [4]. Fluorinated phenols—such as 4-fluorophenol, 2-bromo-4-fluorophenol, and difluoromethoxy-substituted derivatives—serve as indispensable building blocks in the rational design of modern herbicides, fungicides, and insecticides. By strategically integrating fluorine into phenolic scaffolds, researchers can dramatically alter a molecule's physicochemical landscape, enhancing target affinity, overcoming biological resistance, and extending field persistence.

This technical guide explores the mechanistic causality behind the "fluorine effect," details self-validating synthetic workflows for key agrochemicals, and examines the environmental fate and phytoremediation of these persistent compounds.

The Mechanistic Causality of Fluorination

The decision to incorporate fluorinated phenols into an agrochemical development pipeline is driven by precise structure-activity relationship (SAR) requirements. The unique properties of the fluorine atom dictate these choices:

-

Metabolic Stability (The C–F Bond): The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (485 kJ/mol) [2]. Substituting a vulnerable C–H bond with a C–F bond on a phenolic ring creates a steric and electronic shield that prevents rapid oxidative degradation by cytochrome P450 enzymes in both target pests and soil microbes.

-

Enhanced Lipophilicity: Fluorination significantly increases the partition coefficient (LogP) of the active ingredient. This enhanced lipophilicity is crucial for cuticular penetration in broadleaf weeds and for crossing the lipid-rich cellular membranes of fungal pathogens [1].

-

Target Receptor Affinity: Fluorine is the most electronegative element (3.98 Pauling scale). Its strong electron-withdrawing nature alters the pKa of adjacent hydroxyl or amino groups on the phenol ring, locking the molecule into a highly specific conformational energy landscape that optimizes hydrogen bonding and dipole interactions within the target enzyme's active site [2].

Expanding the Mechanism of Action (MoA)

Fluorinated phenolic derivatives are central to expanding MoAs. For instance, fluorinated fungicides frequently act as Succinate Dehydrogenase Inhibitors (SDHIs), effectively starving fungal cells of ATP by halting Complex II in the mitochondrial respiratory chain [1].

Caption: Mitochondrial respiratory inhibition by fluorinated Succinate Dehydrogenase Inhibitors (SDHIs).

Quantitative Impact of Fluorination

To justify the increased cost of goods (COGs) associated with fluorination, scientists rely on hard physicochemical data. The table below summarizes the quantitative advantages of substituting a standard phenolic proton with a fluorine atom [2].

| Physicochemical Property | Non-Fluorinated Analog (C–H) | Fluorinated Analog (C–F) | Agrochemical Impact |

| Bond Energy | 413 kJ/mol | 485 kJ/mol | Prevents rapid enzymatic cleavage; extends half-life. |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Provides steric shielding without creating bulky hindrance. |

| Electronegativity | 2.20 | 3.98 | Modulates pKa; enhances receptor binding affinity. |

| Dipole Moment (μ) | ~0.4 D | 1.51 D | Alters molecular conformation for selective enzyme docking. |

Experimental Workflows: Synthesis & Validation

The synthesis of modern fluorinated agrochemicals requires rigorous, scalable protocols. A prime example is the synthesis of Pyroxasulfone , a potent pre-emergence herbicide that relies on a difluoromethoxy-substituted pyrazole intermediate derived from fluorinated phenol chemistry [3].

Protocol 1: Catalytic Oxidation in Pyroxasulfone Synthesis

Objective: To selectively oxidize a sulfide intermediate to a sulfone without degrading the sensitive difluoromethoxy moiety.

Causality of Reagents:

-

Sodium Tungstate Dihydrate ( Na2WO4⋅2H2O ): Acts as a phase-transfer catalyst. It reacts with hydrogen peroxide to form a highly reactive peroxotungstate complex, which selectively transfers oxygen to the sulfur atom.

-

Acetic Acid: Provides the necessary acidic microenvironment to stabilize the peroxotungstate complex and solubilize the lipophilic sulfide intermediate.

Step-by-Step Methodology:

-

Preparation: Dissolve 2.8 g of the difluoromethoxy-sulfanyl intermediate in 8 mL of glacial acetic acid within a jacketed reaction vessel.

-

Catalyst Addition: Add 80 mg of sodium tungstate dihydrate. Stir at 300 rpm until fully homogenized.

-

Controlled Oxidation: Add 2.21 g (20 mmol) of 30% H2O2 dropwise over exactly 20 minutes.

-

Critical Control Parameter: Maintain the internal temperature strictly between 23°C and 34°C using active cooling. Exceeding 35°C risks thermal runaway and non-selective oxidation of the pyrazole ring [3].

-

-

Self-Validation (In-Process Control): At t=30 mins, pull a 10 µL aliquot and quench with sodium thiosulfate. Analyze via HPLC (C18 column, MeCN/Water gradient). The protocol is self-validating: if the intermediate sulfoxide peak is still present, the reaction is incomplete. Titrate additional H2O2 in 0.5 mmol increments until only the target Pyroxasulfone peak is detected.

-

Isolation: Quench the bulk reaction with aqueous sodium sulfite, precipitate the product with cold water, and filter.

Caption: Step-by-step synthetic workflow for the fluorinated herbicide Pyroxasulfone.

Environmental Fate: Phytoremediation Protocols

While the robust C–F bond ensures field efficacy, it also leads to environmental persistence. Fluorinated phenols frequently accumulate in agricultural runoff, posing ecological risks [4]. However, aquatic plants like Lemna minor (duckweed) and marine microalgae (Amphidinium crassum) possess specialized enzymatic pathways capable of uptaking and detoxifying these compounds via glycosylation[5, 6].

Protocol 2: Duckweed Uptake and Glycosylation Assay

Objective: To quantify the pseudo-first-order uptake rate of fluorophenols from contaminated surface waters and validate active biotransformation.

Causality of Experimental Design: Fluorophenols are inherently toxic. To prove that the disappearance of the chemical from the water is due to active plant metabolism (glycosylation into β -D-glucosides) rather than passive sorption to dead plant matter, we must continuously monitor the photosynthetic health of the plant during the assay.

Step-by-Step Methodology:

-

Acclimation: Cultivate Lemna minor in standardized nutrient media for 7 days prior to exposure to ensure baseline metabolic health.

-

Exposure: Transfer 5 grams (wet weight) of duckweed into batch reactors containing 500 mL of media spiked with 10 mg/L of 4-fluorophenol.

-

Abiotic Control (Self-Validation): Set up a parallel reactor with 10 mg/L of 4-fluorophenol but no duckweed. This validates that any concentration drop in the experimental reactor is strictly biogenic, not due to volatilization or photodegradation.

-

Kinetic Sampling: Extract 1 mL aqueous samples at t = 0, 5, 10, 24, and 50 hours. Analyze via HPLC/DAD/MS to calculate the uptake rate (k). Historically, duckweed exhibits rapid uptake rates of 0.21 to 0.85 L/day for fluorophenols [5].

-

Metabolic Validation: At t = 50 hours, perform an oxygen production assessment using a dissolved oxygen (DO) probe. If the duckweed produces O2 at ≥90% of the rate of a non-exposed control, the plant is actively metabolizing the toxin via glucosyltransferase activity rather than succumbing to it [5, 6].

Caption: Biotransformation and detoxification of fluorophenols via plant-mediated glycosylation.

Conclusion

The application of fluorinated phenols in agrochemical development is a masterclass in rational chemical design. By leveraging the extreme electronegativity and bond strength of fluorine, scientists can synthesize highly targeted, low-dose active ingredients like Pyroxasulfone and novel SDHIs. However, the resulting environmental persistence necessitates equally rigorous research into biological remediation pathways. As the regulatory landscape tightens, the future of agrochemistry will rely not just on synthesizing these robust molecules, but on engineering closed-loop systems for their eventual degradation.

References

- Fluorinated Pesticides in Modern Pest Control: Potential and Challenges.fluorideresearch.online.

- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?Alfa Chemistry.

- Application Notes and Protocols: The Role of Fluorinated Phenols in Agrochemical Synthesis.BenchChem.

- The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research.Journal of Agricultural and Food Chemistry (ACS).

- Phytoremediation of Fluorinated Agrochemicals by Duckweed.ASABE Technical Library.

- Bioremediation of Fluorophenols by Glycosylation with Immobilized Marine Microalga Amphidinium Crassum.National Institutes of Health (NIH).

A Technical Guide to 2-(Difluoromethyl)phenol: A Versatile Building Block in Modern Organic Synthesis

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Among the array of fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional group. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine moieties, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] This guide provides an in-depth examination of 2-(difluoromethyl)phenol, a key building block that offers a direct and versatile entry point for introducing the ortho-hydroxydifluoromethylphenyl scaffold into complex molecular architectures. We will explore its synthesis, characteristic reactivity at both the phenolic hydroxyl and the aromatic ring, and its application in the synthesis of high-value compounds, supported by detailed experimental protocols and mechanistic insights.

The Strategic Importance of the Difluoromethyl Group

The utility of the –CF₂H group stems from a unique combination of electronic and steric properties that differentiate it from both its non-fluorinated (–CH₃) and perfluorinated (–CF₃) counterparts. The two electron-withdrawing fluorine atoms render the adjacent proton weakly acidic, allowing the –CF₂H group to function as a competent hydrogen bond donor, a feature absent in the trifluoromethyl group.[4][5] This capability allows it to mimic the hydrogen bonding interactions of hydroxyl or amine groups, enhancing target binding affinity.[2][3]

Furthermore, the replacement of a metabolically labile hydroxyl or thiol group with the robust C–F bonds of the difluoromethyl group can significantly improve metabolic stability, a critical parameter in drug development.[2][4]

Table 1: Physicochemical Properties and Bioisosteric Relationships of the –CF₂H Group

| Property | Description | Impact on Molecular Design |

| Bioisosterism | Acts as a structural mimic for –OH, –SH, and –NH₂ groups.[1][3][6] | Enhances target binding and can replace metabolically vulnerable functional groups. |

| Hydrogen Bonding | The C-H bond is polarized, enabling it to act as a hydrogen bond donor.[4][5] | Improves receptor affinity and specificity. |

| Lipophilicity | Increases lipophilicity compared to a hydroxyl group.[2][3] | Can improve membrane permeability and bioavailability. |

| Metabolic Stability | The C–F bonds are highly resistant to oxidative metabolism.[2][4] | Extends the half-life of drug candidates. |

Synthesis of the 2-(Difluoromethyl)phenol Building Block

The most direct and common route to 2-(difluoromethyl)phenol involves the deoxyfluorination of its corresponding aldehyde, 2-hydroxybenzaldehyde (salicylaldehyde). This transformation replaces the aldehydic C=O bond with a C–F₂ linkage.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis and Deoxofluorination Protocol for 2-(Difluoromethyl)phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Strategic methodology, mechanistic causality, and validated protocols for the chemoselective deoxofluorination of 2-hydroxybenzaldehyde.

Executive Summary & Strategic Rationale

The difluoromethyl ( −CF2H ) group is a highly prized motif in medicinal chemistry, frequently serving as a lipophilic bioisostere for hydroxyl ( −OH ) or thiol ( −SH ) groups. It acts as a robust hydrogen bond donor while significantly modulating the pKa and metabolic stability of adjacent functional moieties.

The synthesis of 2-(difluoromethyl)phenol from 2-hydroxybenzaldehyde (salicylaldehyde) requires a strategic sequence due to the severe incompatibility of the free phenolic hydroxyl group with nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride). Direct treatment of salicylaldehyde with DAST leads to competitive aryl fluorosulfite formation, polymerization, and ultimately, reaction failure.

To achieve high chemoselectivity and yield, this protocol employs an orthogonal protection-deoxofluorination-deprotection strategy [1]:

-

Phenol Protection: The hydroxyl group is masked as a benzyl (Bn) ether. Benzyl ethers are electronically and sterically robust against DAST and the highly acidic HF byproducts.

-

Deoxofluorination: The aldehyde is converted to the −CF2H group using DAST. A catalytic amount of methanol is utilized to generate trace HF /alkoxyaminosulfur trifluoride, which activates the carbonyl oxygen and accelerates the reaction[1].

-

Hydrogenolytic Deprotection: The benzyl group is cleanly removed via palladium-catalyzed hydrogenolysis. The benzylic C−O bond is cleaved orthogonally, leaving the aliphatic C−F bonds of the −CF2H group intact.

Synthetic Workflow & Mechanistic Pathways

Figure 1: Three-step synthetic workflow for the preparation of 2-(difluoromethyl)phenol.

Figure 2: Logical mechanistic sequence of DAST-mediated deoxofluorination.

Quantitative Data & Reagent Summary

| Step | Transformation | Reagents & Solvents | Equivalents | Temp | Time | Expected Yield |

| 1 | Phenol Protection | Benzyl bromide, K2CO3 , DMF | 1.1 eq, 1.5 eq | RT | 4–6 h | >90% |

| 2 | Deoxofluorination | DAST, cat. MeOH, CH2Cl2 | 1.6–2.0 eq | 0 °C to RT | 12–16 h | 70–85% |

| 3 | Deprotection | H2 (1 atm), 10% Pd/C, MeOH/EtOAc | 0.1 eq (wt) | RT | 2–4 h | >95% |

Step-by-Step Experimental Protocols

⚠️ General Safety Precautions: DAST is highly corrosive, moisture-sensitive, and reacts violently with water to release toxic hydrogen fluoride (HF) gas. All fluorination steps must be performed in a well-ventilated fume hood using oven-dried glassware under an inert argon or nitrogen atmosphere.

Step 1: Synthesis of 2-(Benzyloxy)benzaldehyde

Causality Note: Potassium carbonate ( K2CO3 ) in N,N -dimethylformamide (DMF) provides a mild, non-nucleophilic basic environment. This selectively deprotonates the phenol to form the phenoxide without inducing the Cannizzaro reaction or aldol condensations that stronger bases might trigger with the adjacent aldehyde[1].

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzaldehyde (1.0 equiv, e.g., 10.0 mmol) and anhydrous DMF (0.2 M).

-

Base Addition: Add K2CO3 (1.5 equiv) and stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.

-

Alkylation: Dropwise add benzyl bromide (1.1 equiv). Stir the reaction mixture at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1).

-

Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers thoroughly with water (to remove residual DMF) and brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 2-(benzyloxy)benzaldehyde as a clear oil or white solid.

Step 2: Deoxofluorination to 1-(Benzyloxy)-2-(difluoromethyl)benzene

Causality Note: DAST transfers two fluorine atoms to the carbonyl carbon. The intentional addition of a catalytic drop of dry methanol forms a highly reactive alkoxyaminosulfur trifluoride intermediate. This transient species acts as a potent catalyst, facilitating the initial nucleophilic attack on the carbonyl and driving the reaction to completion[1],[2].

-

Setup: Dissolve 2-(benzyloxy)benzaldehyde (1.0 equiv, e.g., 8.0 mmol) in anhydrous Dichloromethane ( CH2Cl2 , 0.2 M) under a strict argon atmosphere. Cool the solution to 0 °C using an ice bath.

-

Fluorination: Slowly add DAST (1.6 to 2.0 equiv) dropwise via a plastic or Teflon syringe (avoid glass syringes for DAST). Add 1-2 drops of anhydrous methanol to catalyze the reaction[1].

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

-

Quench (CRITICAL SAFETY STEP): Cool the mixture back to 0 °C. Very slowly add saturated aqueous NaHCO3 dropwise to quench unreacted DAST and neutralize generated HF . Vigorous bubbling ( CO2 evolution) will occur. Do not allow the reaction to overheat.

-

Workup: Extract the quenched mixture with CH2Cl2 . Wash the organic layer with brine, dry over Na2SO4 , and concentrate.

-

Purification: Purify via flash chromatography (Hexanes/EtOAc) to isolate the fluorinated intermediate.

Step 3: Hydrogenolytic Deprotection to 2-(Difluoromethyl)phenol

Causality Note: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C−O bond. A mixed solvent system (MeOH/EtOAc) is utilized to ensure optimal solubility of the lipophilic fluorinated intermediate (via EtOAc) while providing the protic environment (via MeOH) needed to accelerate hydrogenolysis.

-

Setup: Dissolve 1-(benzyloxy)-2-(difluoromethyl)benzene (1.0 equiv, e.g., 5.0 mmol) in a 1:1 mixture of MeOH and EtOAc (0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Note: Pd/C is pyrophoric; always add it to the solvent under an inert atmosphere before introducing hydrogen gas.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2 ) using a double-layered balloon (1 atm). Stir vigorously at room temperature for 2–4 hours. Monitor by TLC until the starting material is completely consumed.

-

Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product is typically >95% pure, but can be passed through a short silica plug if trace impurities remain.

Analytical Characterization Highlights (Self-Validation)

To validate the success of the protocol, the following NMR signatures should be confirmed:

-

19F NMR ( CDCl3 ): The −CF2H fluorine atoms will appear as a distinct doublet around -110 to -115 ppm (2F, d, J≈55 Hz) due to geminal coupling with the adjacent proton.

-

1H NMR ( CDCl3 ): The −CF2H proton appears as a characteristic triplet around 6.5 - 7.0 ppm (1H, t, J≈55 Hz). The disappearance of the aldehyde proton (~10.0 ppm) validates Step 2, while the disappearance of the benzylic CH2 protons (~5.1 ppm) and the appearance of a broad phenolic −OH peak validates Step 3.

References[1] Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy3dK72u8SjgogZJ_uNa7hlP7qCCgef4TTWTXpaUvIrBCaX0tjdrrepYjGpsPcAaoxAcEcl7La8h1xGe77HsvPF9AoSeQ3VoaESGiMYLeC29q_Iq9UTCwZeTw5iXOk1tMwEzUqwFC-Ge0xpwc=[2]Fruitful Decade for Antileishmanial Compounds from 2002 to Late 2011 | Chemical Reviews. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzvjOclvkyHBF2MgBNcENeTjqk8clvBOkFmqcDmHpX1mr4Q2cM4Cl-QKVI0W8BP_s5syBSoOJMPU0AuTX4KU6YrRe16PRLvN3TnPmZioLc6-EI-EPIpAef2T4bQwA9DDbfU9ymRA==

Sources

Application Notes and Protocols: O-Difluoromethylation using S-(Difluoromethyl)sulfonium Salts

Abstract

The introduction of the difluoromethyl (CF₂H) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development.[1][2][3][4] This functional group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine moieties.[1][2][3][4][5][6] This guide provides a comprehensive overview and detailed protocols for the O-difluoromethylation of various substrates, including phenols, alcohols, and carboxylic acids, utilizing S-(difluoromethyl)sulfonium salts. We delve into the mechanistic underpinnings of this transformation, highlighting the dual reactivity pathways involving both direct "CF₂H" group transfer and a difluorocarbene intermediate.[7][8][9] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Significance of the Difluoromethyl Group

The difluoromethyl (CF₂H) group has emerged as a crucial structural motif in the design of next-generation pharmaceuticals and agrochemicals.[1][3][4] Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms, render the hydrogen atom acidic enough to participate in hydrogen bonding, a critical interaction in biological systems.[1][2] This allows the CF₂H group to serve as a bioisosteric replacement for common functional groups like hydroxyls (-OH) and thiols (-SH), often leading to improved pharmacokinetic profiles.[1][5][10]

Historically, the installation of the CF₂H group has been challenging, often requiring harsh reaction conditions or the use of hazardous reagents.[3] The development of bench-stable and readily handleable electrophilic difluoromethylating agents, such as S-(difluoromethyl)sulfonium salts, has revolutionized this area of synthetic chemistry.[11][12] These reagents offer a versatile and efficient means to introduce the CF₂H moiety onto oxygen nucleophiles under mild conditions.

The Reagent: S-(Difluoromethyl)sulfonium Salts

S-(difluoromethyl)diarylsulfonium salts are electrophilic reagents designed for the transfer of a difluoromethyl group.[9][13] While initially perceived as direct "CF₂H⁺" transfer agents, mechanistic studies have revealed a more complex reactivity profile.[7][8][9] Depending on the substrate and reaction conditions, these salts can react via two primary pathways:

-

Direct Electrophilic Transfer: In some cases, the sulfonium salt can directly deliver the difluoromethyl group to a nucleophile in an Sₙ2-type reaction.

-

Difluorocarbene Generation: More commonly, particularly in the presence of a base, the sulfonium salt can decompose to generate difluorocarbene (:CF₂), a highly reactive intermediate that then inserts into the O-H bond of the substrate.[7][8][9][14][15]

This dual reactivity provides a flexible platform for the O-difluoromethylation of a broad range of substrates. Several variations of S-(difluoromethyl)sulfonium salts have been developed, with modifications to the aryl groups influencing the reagent's stability and reactivity.[11]

Mechanistic Pathways

The prevailing mechanism for the O-difluoromethylation of alcohols and phenols using S-(difluoromethyl)sulfonium salts in the presence of a base involves the in-situ generation of difluorocarbene.[14][15]